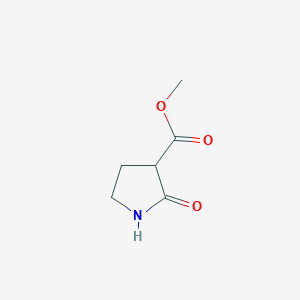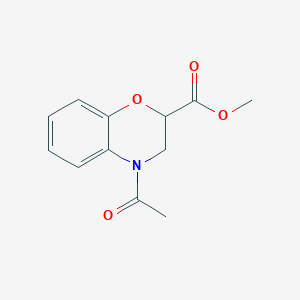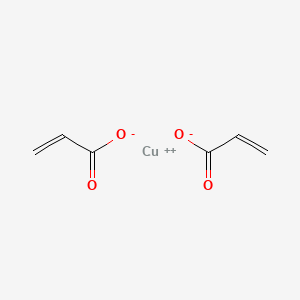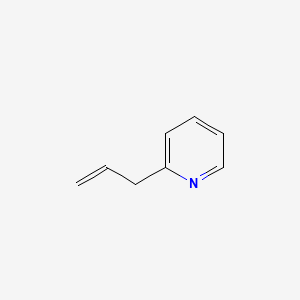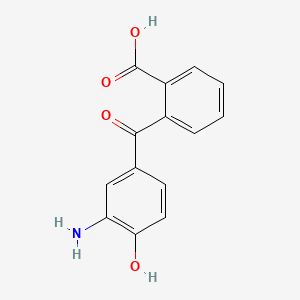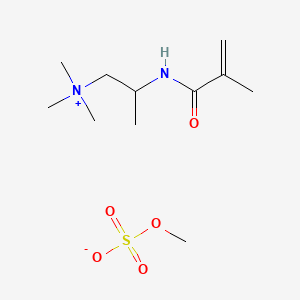
2,6-Dimethoxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. The compound’s structure consists of an anthraquinone core with two methoxy groups attached at the 2 and 6 positions, which significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Dimethoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the methoxylation of anthraquinone derivatives. For instance, starting with 2,6-dihydroxyanthraquinone, methoxylation can be achieved using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale methoxylation reactions under controlled conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .
化学反应分析
Types of Reactions: 2,6-Dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives with additional oxygen functionalities.
Reduction: Production of hydroquinone derivatives.
Substitution: Generation of various substituted anthraquinone compounds.
科学研究应用
2,6-Dimethoxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-Dimethoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound can undergo redox reactions, influencing cellular processes and signaling pathways. Its methoxy groups play a crucial role in modulating its reactivity and interactions with biological molecules .
相似化合物的比较
- 1,2-Dimethoxyanthraquinone
- 1,6-Dihydroxy-2-hydroxymethyl-5-methoxy-9,10-anthracenedione
- Morindone-5-methylether
Comparison: 2,6-Dimethoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications .
属性
CAS 编号 |
963-96-2 |
|---|---|
分子式 |
C16H12O4 |
分子量 |
268.26 g/mol |
IUPAC 名称 |
2,6-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-19-9-3-5-11-13(7-9)15(17)12-6-4-10(20-2)8-14(12)16(11)18/h3-8H,1-2H3 |
InChI 键 |
VZXGMACDZPAQOP-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OC |
规范 SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
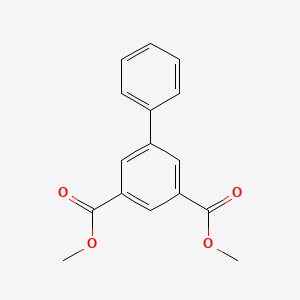
![[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B1609037.png)
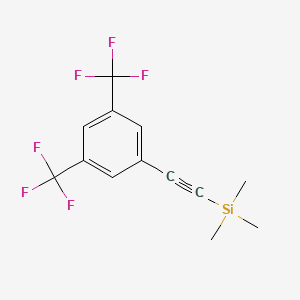
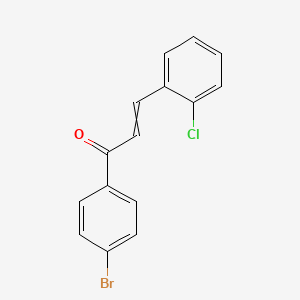
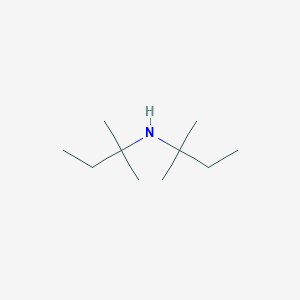
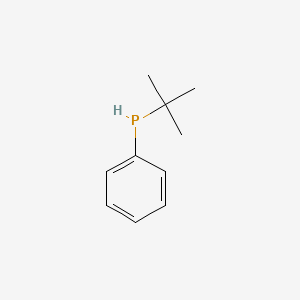
![1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene](/img/structure/B1609044.png)
